molecular formula C8H3BrFNO2 B1413363 2-Bromo-5-cyano-3-fluorobenzoic acid CAS No. 1807076-52-3

2-Bromo-5-cyano-3-fluorobenzoic acid

Cat. No.: B1413363
CAS No.: 1807076-52-3
M. Wt: 244.02 g/mol
InChI Key: RSWXCLCBAOFJEH-UHFFFAOYSA-N
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Description

2-Bromo-5-cyano-3-fluorobenzoic acid is a chemical compound with the molecular formula C8H3BrFNO2 and a molecular weight of 244.02 g/mol. This compound has gained attention in scientific research due to its unique chemical and physical properties, making it useful in various fields of research and industry.

Preparation Methods

The preparation of 2-Bromo-5-cyano-3-fluorobenzoic acid involves several synthetic routes and reaction conditions. One common method includes the bromination of 3-cyano-5-fluorobenzoic acid using bromine in the presence of a suitable solvent . Another method involves the use of m-fluorobenzotrifluoride as a starting material, which undergoes nitration, bromination, reduction, deamination, separation, and hydrolysis to yield the target product . These methods are designed to be efficient, cost-effective, and suitable for industrial-scale production .

Chemical Reactions Analysis

2-Bromo-5-cyano-3-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.

Common reagents used in these reactions include bromine, lithium aluminum hydride, and various oxidizing agents . The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2-Bromo-5-cyano-3-fluorobenzoic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyano-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Bromo-5-cyano-3-fluorobenzoic acid can be compared with other similar compounds, such as:

    2-Bromo-5-fluorobenzoic acid: This compound lacks the cyano group, which affects its chemical reactivity and applications.

    2-Bromo-3-cyano-5-fluorobenzoic acid: This compound has a similar structure but different positioning of the cyano group, leading to variations in its properties and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-bromo-5-cyano-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-7-5(8(12)13)1-4(3-11)2-6(7)10/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWXCLCBAOFJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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